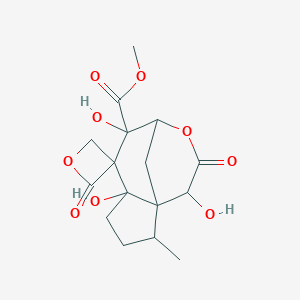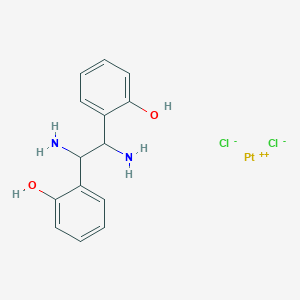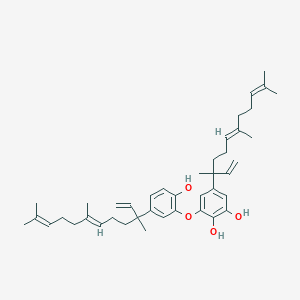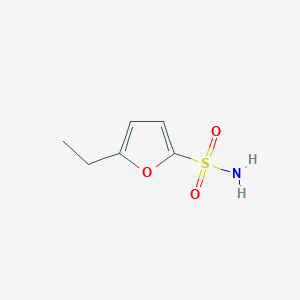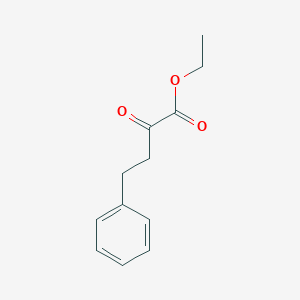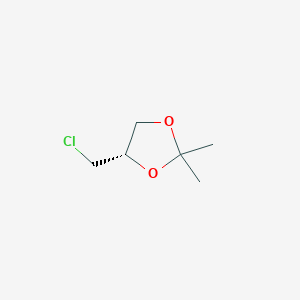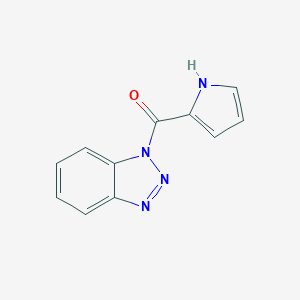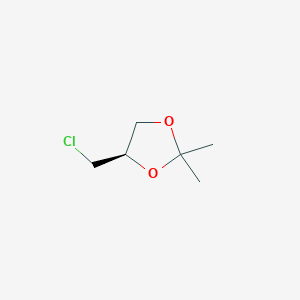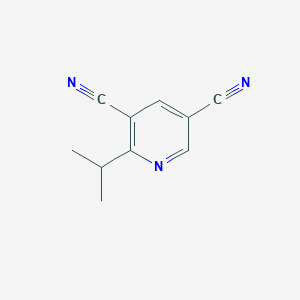![molecular formula C12H17N3S B114737 N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea CAS No. 155047-58-8](/img/structure/B114737.png)
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea, also known as CPMEPTU, is a thiourea derivative that has been synthesized and studied extensively for its potential application in scientific research. CPMEPTU is a small molecule that has shown promising results in various studies, making it a potential candidate for further investigation in the field of biomedical research.
Mécanisme D'action
The mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood. However, studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea inhibits the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have various biochemical and physiological effects. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and division. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to modulate the activity of certain neurotransmitters in the brain, which may be responsible for its potential application in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its ease of synthesis. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method, which makes it a cost-effective option for researchers. Additionally, N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been shown to have low toxicity, which makes it a safe option for use in lab experiments.
However, one of the limitations of using N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in certain types of experiments. Additionally, the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea. One potential direction is to further investigate its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate the mechanism of action of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea in more detail, which may provide insights into its potential applications in various scientific research fields. Additionally, further studies are needed to investigate the potential side effects of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea and its long-term safety.
Méthodes De Synthèse
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea can be synthesized using a simple and efficient method. The synthesis involves the reaction of cyclopropylmethylamine and 4-pyridyl isothiocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea.
Applications De Recherche Scientifique
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has been extensively studied for its potential application in various scientific research fields. One of the most promising applications of N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea is in the field of cancer research. Studies have shown that N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has anti-cancer properties and can inhibit the growth of cancer cells. N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
155047-58-8 |
|---|---|
Nom du produit |
N-(Cyclopropylmethyl)-N-[1-(pyridin-4-yl)ethyl]thiourea |
Formule moléculaire |
C12H17N3S |
Poids moléculaire |
235.35 g/mol |
Nom IUPAC |
1-(cyclopropylmethyl)-1-(1-pyridin-4-ylethyl)thiourea |
InChI |
InChI=1S/C12H17N3S/c1-9(11-4-6-14-7-5-11)15(12(13)16)8-10-2-3-10/h4-7,9-10H,2-3,8H2,1H3,(H2,13,16) |
Clé InChI |
KEMLILBGBYFHBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
SMILES canonique |
CC(C1=CC=NC=C1)N(CC2CC2)C(=S)N |
Synonymes |
Thiourea, N-(cyclopropylmethyl)-N-[1-(4-pyridinyl)ethyl]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





